molecular formula C12H12N2O2 B174779 Ethyl 3-phenyl-1H-pyrazole-5-carboxylate CAS No. 13599-12-7

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

Cat. No. B174779
CAS RN: 13599-12-7
M. Wt: 216.24 g/mol
InChI Key: AZZHJDRWBMQEKD-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C12H12N2O2 . It is a member of the pyrazole family, which are heterocyclic compounds containing a 5-membered ring with three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate and its analogues has been reported in several studies . A series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized by a facile method .


Molecular Structure Analysis

The molecular structure of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate consists of a pyrazole ring attached to a phenyl group and an ethyl ester . The average mass of the molecule is 216.236 Da .


Chemical Reactions Analysis

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate has been found to react with oxiranes to give mixtures of 2-phenyl-6-R-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-ones and ethyl 1-(2-hydroxy-3-R-propyl)-5-phenyl-1H-pyrazole-3-carboxylates .

Scientific Research Applications

Medicinal Chemistry

Pyrazole derivatives, including “Ethyl 3-phenyl-1H-pyrazole-5-carboxylate”, have been found to exhibit a wide range of biological activities. They have been used as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Organic Synthesis

Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism .

Agriculture

Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including agriculture . They are used in the synthesis of various agrochemicals.

Material Science

A series of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes, which are related to “Ethyl 3-phenyl-1H-pyrazole-5-carboxylate”, have been used to assess the existence of planar stacking columns in supramolecular structures of pyrazoles . This helps in understanding how small structural changes affect the supramolecular environment.

Catalysts

Pyrazole derivatives have been used in the development of catalysts. For example, an innovative protocol benefits from the use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst .

Synthesis of Other Pyrazole Derivatives

“Ethyl 3-phenyl-1H-pyrazole-5-carboxylate” can be used as a precursor in the synthesis of other pyrazole derivatives. For instance, 3-methyl-1-phenyl-1H-pyrazol-5-ol was synthesized using Nano-ZnO as a catalyst .

Safety and Hazards

The safety data sheet for a similar compound, Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, suggests wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

The future directions for the research and development of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate could include further exploration of its reactions with other compounds , and its potential applications in the design of pesticides . It is suggested that 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety could be considered as a precursor structure for further design of pesticides .

properties

IUPAC Name

ethyl 3-phenyl-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-10(13-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZHJDRWBMQEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30208057
Record name 3(5)-phenyl-5(3)-ethoxycarbonylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659749
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

CAS RN

5932-30-9
Record name 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5932-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3(5)-phenyl-5(3)-ethoxycarbonylpyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005932309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(5)-phenyl-5(3)-ethoxycarbonylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate in the synthesis of 1,3,4-oxadiazole derivatives?

A: Ethyl 3-phenyl-1H-pyrazole-5-carboxylate serves as a crucial starting material in synthesizing 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles. [] This synthetic route highlights the versatility of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate as a building block for generating structurally diverse compounds with potential biological activities.

Q2: How is the structure of compounds derived from Ethyl 3-phenyl-1H-pyrazole-5-carboxylate confirmed?

A: Single crystal X-ray diffraction analysis has been employed to confirm the configurations of key intermediates in the synthesis of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles. [] This technique provides detailed structural information, allowing researchers to confirm the successful synthesis of the desired compounds.

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